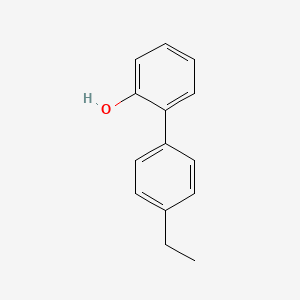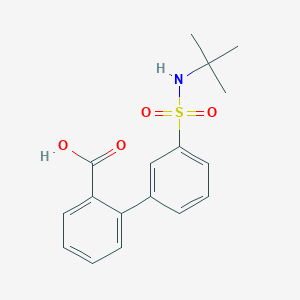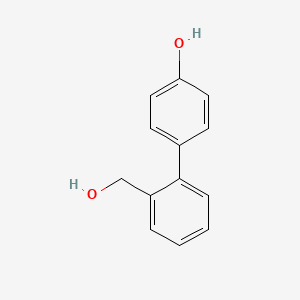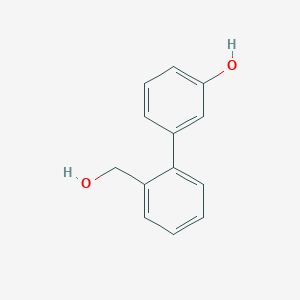
3-(2-Hydroxymethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxymethylphenyl)phenol, 95% (3-HMPP) is a phenolic compound with a wide range of uses. It is used in a variety of industries, including pharmaceuticals, cosmetics, and food. 3-HMPP is also known as 2-hydroxy-3-methylphenol and is a derivative of phenol. It is an important intermediate in the synthesis of many compounds. 3-HMPP is a white, crystalline solid with a melting point of 108-110 °C. It is soluble in water and is stable in air.
Wissenschaftliche Forschungsanwendungen
3-HMPP has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, cosmetics, and food additives. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. 3-HMPP has been used in the synthesis of a variety of dyes and pigments, as well as in the synthesis of polymers. It has also been used in the synthesis of polyurethanes and polyesters.
Wirkmechanismus
The mechanism of action of 3-HMPP is not well understood. It is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory cytokines. In addition, 3-HMPP has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in the metabolism of drugs.
Biochemical and Physiological Effects
3-HMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. In addition, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs. It has also been shown to have a protective effect against oxidative damage, as well as to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-HMPP has several advantages for use in laboratory experiments. It is stable in air and is soluble in water. It is also relatively inexpensive and readily available. In addition, it is easily synthesized in a variety of ways. However, 3-HMPP is a relatively weak antioxidant, so it may not be suitable for use in experiments that require strong antioxidant activity.
Zukünftige Richtungen
The potential applications of 3-HMPP are still being explored. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. In addition, further research is needed to explore the potential applications of 3-HMPP in the synthesis of pharmaceuticals, cosmetics, and food additives. Finally, further research is needed to explore the potential of 3-HMPP as an antioxidant and anti-inflammatory agent.
Synthesemethoden
3-HMPP can be synthesized in a variety of ways. The most common method is by the reaction of 2-hydroxy-3-methylbenzaldehyde with sodium hydroxide in methanol. This reaction produces a mixture of 3-HMPP and its isomer, 2-hydroxy-3-methylbenzyl alcohol. The two compounds can be separated by column chromatography. Other methods of synthesis include the reaction of bromobenzene with sodium hydroxide in methanol and the reaction of phenol with formaldehyde in the presence of a base.
Eigenschaften
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-9-11-4-1-2-7-13(11)10-5-3-6-12(15)8-10/h1-8,14-15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDZMDHGDXVZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683435 |
Source


|
| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878996-36-2 |
Source


|
| Record name | 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369857.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369876.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369884.png)
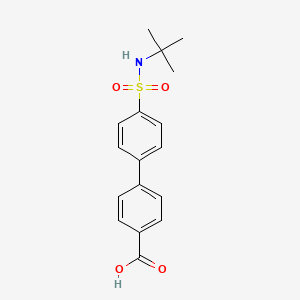
![3-[3-(Pyrrolidinylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369901.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369914.png)
![3-[4-(Piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6369917.png)
